

The Evolutionary Conservation of Vigilin/HDLBP: A Technical Guide for Researchers

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An In-depth Technical Guide on the Core Aspects of **Vigilin/HDLBP** for Researchers, Scientists, and Drug Development Professionals.

Introduction

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, multi-domain RNA-binding protein that plays a crucial role in a variety of cellular processes. Its remarkable evolutionary conservation from yeast to humans underscores its fundamental importance in eukaryotic biology. This technical guide provides a comprehensive overview of the evolutionary conservation of **vigilin/HDLBP**, its conserved functions, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of this intriguing protein and for professionals in drug development exploring its potential as a therapeutic target.

Vigilin is characterized by the presence of 14 to 15 tandemly arranged K Homology (KH) domains, which are well-known RNA-binding motifs.^{[1][2]} While initially identified for its ability to bind high-density lipoproteins, subsequent research has revealed its primary role as an RNA-binding protein involved in the regulation of translation, particularly of proteins destined for the secretory pathway.^{[3][4]} Its functions extend to chromosome segregation, cholesterol transport, and carcinogenesis, highlighting its pleiotropic nature.^{[2][5]}

Evolutionary Conservation of Vigilin/HDLBP

The **vigilin** protein family is evolutionarily ancient, with orthologs found in a wide range of eukaryotic organisms, from single-celled yeast to complex mammals. This deep conservation points to a fundamental and conserved cellular function.

Sequence Conservation

The amino acid sequence of **vigilin**/HDLBP exhibits a high degree of conservation across diverse species. This is particularly evident within the KH domains, which are crucial for its RNA-binding activity. While a comprehensive table with exact percentage identities across a wide range of species is not readily available in a single source, pairwise alignments consistently show high similarity. For instance, human HDLBP shares a significant sequence identity with its orthologs in other mammals, and functional conservation is observed even in more distantly related organisms like *Xenopus laevis* and the budding yeast *Saccharomyces cerevisiae* (where the ortholog is known as Scp160).[1][6]

Table 1: **Vigilin/HDLBP Orthologs and Sequence Conservation (Illustrative)**

Species	Gene Symbol	Protein Name	UniProt ID	Sequence Identity to Human (%)
Homo sapiens	HDLBP	Vigilin	Q00341	100%
Mus musculus	Hdlbp	Vigilin	Q8VDJ3	~95%
Xenopus laevis	hdlbp	high density lipoprotein binding protein	-	High
Saccharomyces cerevisiae	SCP160	Scp160	P25555	Significant homology in KH domains

Note: The percentage identities are estimations based on available literature and require formal bioinformatic analysis for precise values. The *Xenopus laevis* entry lacks a specific UniProt ID in the search results, but its existence and high conservation are documented.[1][7]

Domain Architecture Conservation

The characteristic multi-KH domain architecture of **vigilin** is a key conserved feature. Human HDLBP and its yeast ortholog, Scp160, both possess a large number of KH domains, although the exact number can vary slightly between species.[\[1\]](#) This conserved domain structure is essential for its function, allowing for multivalent binding to RNA targets.[\[8\]](#) Some of the KH domains are classified as "classical" with a conserved GXXG motif, while others are "diverged," suggesting potentially specialized roles in RNA recognition or protein-protein interactions.[\[1\]](#)

Conserved Functions of Vigilin/HDLBP

The high degree of structural conservation of **vigilin**/HDLBP is mirrored by the conservation of its cellular functions across species.

Role in ER-Associated Translation

A primary and highly conserved function of **vigilin**/HDLBP is its role in the translation of a specific subset of mRNAs at the endoplasmic reticulum (ER).[\[3\]\[5\]](#) **Vigilin**/HDLBP preferentially binds to long CU-rich motifs located within the coding sequences (CDS) of mRNAs encoding secreted and transmembrane proteins.[\[5\]\[8\]](#) This interaction is thought to enhance the translational efficiency of these target mRNAs. A key and well-studied target is the mRNA of apolipoprotein B (ApoB), a crucial component of very-low-density lipoproteins (VLDL).[\[5\]](#) By promoting ApoB translation, **vigilin** plays a significant role in VLDL secretion and lipid metabolism.[\[5\]](#)

Other Conserved Roles

Beyond its role in translation, **vigilin**/HDLBP has been implicated in several other fundamental cellular processes that are conserved across species:

- Cholesterol Homeostasis: Its initial discovery was linked to HDL binding, and it continues to be implicated in cellular cholesterol metabolism.[\[5\]](#)
- Chromosome Segregation: Studies in yeast and other organisms have suggested a role for **vigilin** in ensuring proper chromosome segregation during cell division.[\[2\]](#)
- Carcinogenesis: Dysregulation of **vigilin**/HDLBP expression has been linked to various cancers, where it can act as either a tumor suppressor or promoter depending on the context.[\[1\]\[5\]](#)

Quantitative Data

A comprehensive repository of quantitative data for **Vigilin/HDLBP** across multiple species is not readily available. The following tables summarize illustrative data and highlight areas where further quantitative research is needed.

Table 2: Tissue Expression of **Vigilin/HDLBP** (Illustrative)

Species	Tissue	Expression Level (Relative/Normalize d)	Data Source
Homo sapiens	Duodenum, Pancreas, Placenta	High	The Human Protein Atlas
Homo sapiens	Liver (Hepatocellular Carcinoma)	Upregulated	[1]
Mus musculus	Liver (Obese mice)	Upregulated	[9]
Xenopus laevis	Liver (Estrogen- treated)	Induced	[1]

Note: Expression levels are qualitative or relative. For precise quantitative comparisons, standardized datasets from resources like GTEx or targeted quantitative proteomics/RNA-seq studies are required.

Table 3: Binding Affinity of **Vigilin/HDLBP** for RNA Targets

RNA Target	Binding Motif	Binding Affinity (Kd)	Method
ApoB mRNA	CU-rich regions in CDS	Not specified	EMSA
General ER-targeted mRNAs	Long CU-rich motifs	High affinity (multivalent)	PAR-CLIP

Note: Specific dissociation constants (Kd) for the interaction of **vigilin**/HDLBP with key targets like ApoB mRNA are not explicitly stated in the provided search results and represent a key area for future quantitative investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of **vigilin**/HDLBP.

Protocol 1: Multiple Sequence Alignment and Phylogenetic Analysis

Objective: To determine the evolutionary relationship between **vigilin**/HDLBP orthologs from different species.

Methodology:

- Sequence Retrieval:
 - Obtain the protein sequences of **vigilin**/HDLBP orthologs from various species (e.g., *Homo sapiens*, *Mus musculus*, *Xenopus laevis*, *Saccharomyces cerevisiae*) from a public database such as NCBI (refseq) or UniProt.
 - Save the sequences in FASTA format.
- Multiple Sequence Alignment (MSA) using Clustal Omega:
 - Navigate to the Clustal Omega web server.
 - Paste the FASTA-formatted sequences into the input window.
 - Select "Protein" as the sequence type.
 - Keep the default alignment parameters for a standard analysis.
 - Submit the job and wait for the alignment to complete.
 - The output will show the aligned sequences, highlighting conserved residues and regions.

- Phylogenetic Tree Construction using MEGA (Molecular Evolutionary Genetics Analysis):
 - Download and install the MEGA software.
 - Open the alignment file generated by Clustal Omega in MEGA.
 - From the "Phylogeny" menu, select a method for tree construction (e.g., Neighbor-Joining, Maximum Likelihood).
 - Choose the appropriate substitution model (e.g., JTT, WAG for protein sequences).
 - Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
 - Run the analysis. The resulting phylogenetic tree will visually represent the evolutionary relationships between the **vigilin**/HDLBP orthologs.

Protocol 2: Western Blotting for Quantifying Protein Expression

Objective: To compare the expression levels of **vigilin**/HDLBP in different tissues or cell lines.

Methodology:

- Protein Extraction:
 - Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
 - Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
 - Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
- SDS-PAGE:

- Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
- Run the gel at a constant voltage until the dye front reaches the bottom.

- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

- Immunoblotting:
 - Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for **vigilin**/HDLBP overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.

- Detection and Quantification:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Capture the chemiluminescent signal using a digital imager.
 - Quantify the band intensities using image analysis software. Normalize the **vigilin**/HDLBP band intensity to a loading control (e.g., GAPDH or β-actin) to compare expression levels across samples.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for RNA-Protein Interaction

Objective: To qualitatively assess the binding of **viginin**/HDLBP to a specific RNA sequence (e.g., a CU-rich region from ApoB mRNA).

Methodology:

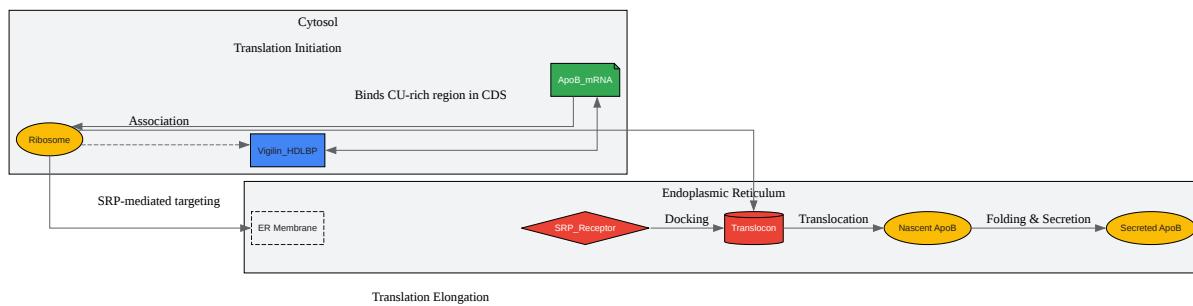
- Probe Preparation:
 - Synthesize a short RNA oligonucleotide corresponding to the putative binding site.
 - Label the RNA probe with a radioactive isotope (e.g., ^{32}P) or a non-radioactive tag (e.g., biotin).
 - Purify the labeled probe.
- Binding Reaction:
 - In a microcentrifuge tube, combine the labeled RNA probe with purified recombinant **viginin**/HDLBP protein or a cell lysate containing the protein.
 - Include a non-specific competitor RNA (e.g., yeast tRNA) to reduce non-specific binding.
 - Incubate the reaction mixture at room temperature for 20-30 minutes to allow complex formation.
- Native Gel Electrophoresis:
 - Add a non-denaturing loading buffer to the binding reactions.
 - Load the samples onto a native polyacrylamide gel.
 - Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complexes.
- Detection:

- If using a radioactive probe, dry the gel and expose it to a phosphor screen or X-ray film.
- If using a biotinylated probe, transfer the RNA to a nylon membrane and detect it using a streptavidin-HRP conjugate and a chemiluminescent substrate.
- A "shifted" band, representing the RNA-protein complex, will migrate slower than the free, unbound RNA probe.

Visualizations

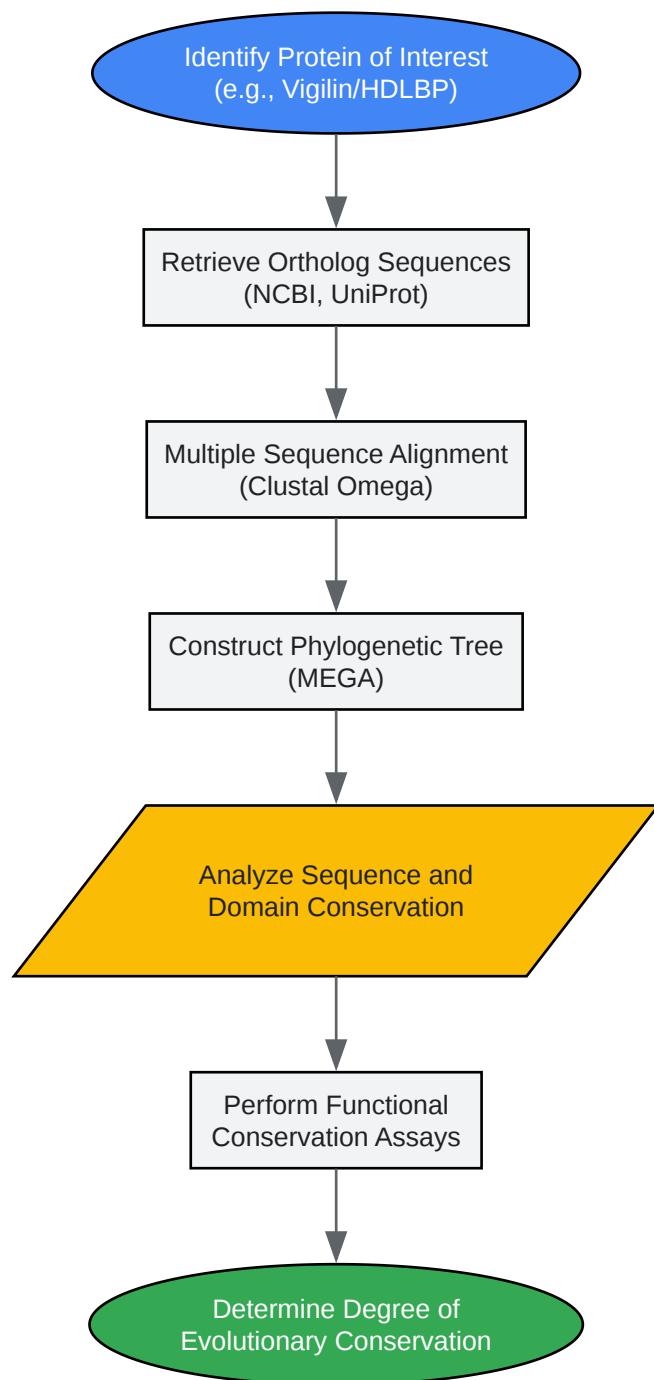
Signaling and Functional Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of **vigilin/HDLBP**'s function and the experimental workflows used to study it.



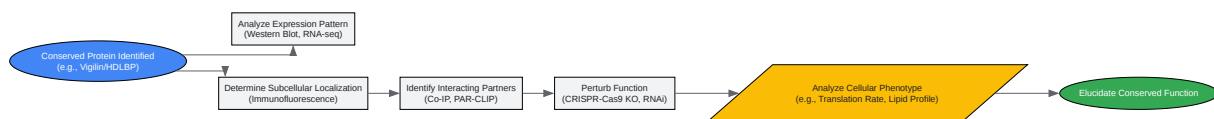
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Caption: **Vigilin/HDLBP**'s role in ER-associated translation of ApoB.



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Caption: Workflow for analyzing the evolutionary conservation of a protein.



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Caption: Logical workflow for the functional characterization of a conserved protein.

Conclusion

Vigilin/HDLBP stands out as a remarkably conserved protein with fundamental roles in eukaryotic cell biology. Its involvement in the translation of a large number of secreted and membrane proteins places it at a critical regulatory node in cellular function. The high degree of evolutionary conservation in both its structure and function makes it an attractive subject for further research, with implications for understanding basic biological processes and for the development of novel therapeutic strategies targeting diseases such as cancer and metabolic disorders. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to delve deeper into the complexities of this essential protein. Further quantitative studies are needed to fully elucidate the precise binding affinities and expression dynamics of **vigilin/HDLBP** across different species and tissues, which will undoubtedly provide a more complete picture of its conserved roles.

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